molecular formula C20H26N4O4S3 B2718770 Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 477580-35-1

Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2718770
CAS RN: 477580-35-1
M. Wt: 482.63
InChI Key: WEAWFGVLDUCICT-UHFFFAOYSA-N
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Description

The compound “Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate”, also known as PTAA, is a synthetic compound with potential applications in various fields of research and industry. It is a derivative of thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Thiadiazole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer properties .


Molecular Structure Analysis

The molecular formula of PTAA is C13H20N4O4S2, and its molecular weight is 360.45. It contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .


Chemical Reactions Analysis

While specific chemical reactions involving PTAA are not available in the retrieved resources, thiadiazole derivatives in general have been studied for their reactivity. For instance, they have been evaluated for their urease inhibitory activity . Additionally, some thiadiazole derivatives have shown anticancer activities in various in vitro and in vivo models .

Scientific Research Applications

Synthesis and Anticancer Activity

Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been utilized as a precursor for the synthesis of novel heterocycles. These compounds, upon further reactions, have shown potent anticancer activity against colon HCT-116 human cancer cell line, suggesting their potential for therapeutic applications in cancer treatment (Abdel-Motaal, Asmaa L. Alanzy, & Asem, 2020).

Anti-Rheumatic Potential

Another study focused on the anti-rheumatic potential of related compounds and their metal complexes, demonstrating significant antioxidant, analgesic, and anti-rheumatic effects. This research opens avenues for developing new therapeutic agents for rheumatic diseases (Sherif & Hosny, 2014).

Photoisomerization Studies

The compound's analogs have been studied for their photoisomerization properties, providing valuable insights into the molecular behavior that can be useful in material science and photochemistry applications (Pazdera et al., 1997).

Antimicrobial and Anti-Microbial Evaluation

Ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate derivatives have been synthesized and evaluated for their antimicrobial activity. These studies contribute to the search for new antimicrobial agents to combat resistant strains of bacteria and fungi (Spoorthy et al., 2021).

Synthesis of Novel Compounds for Antitumor Evaluation

Research into the synthesis of polyfunctionally substituted heterocyclic compounds derived from related structures has shown that these compounds exhibit significant antitumor activities. This highlights the potential for developing new chemotherapeutic agents (Shams et al., 2010).

properties

IUPAC Name

ethyl 2-[[2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S3/c1-5-28-16(26)14-11-8-6-7-9-12(11)30-15(14)21-13(25)10-29-19-24-23-18(31-19)22-17(27)20(2,3)4/h5-10H2,1-4H3,(H,21,25)(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAWFGVLDUCICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(S3)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

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